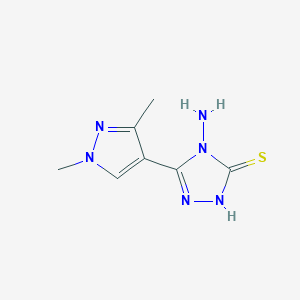

4-amino-5-(1,3-dimethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-amino-5-(1,3-dimethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol is a compound known for its diverse pharmacological effects. It belongs to the class of pyrazole-bearing compounds, which are recognized for their potent antileishmanial and antimalarial activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-(1,3-dimethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of hydrazine-coupled pyrazoles. The structures of these synthesized compounds are verified using elemental microanalysis, FTIR, and 1H NMR techniques . Specific reaction conditions and reagents used in the synthesis process are crucial to ensure the desired product’s purity and yield.

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

4-amino-5-(1,3-dimethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one atom or group of atoms with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

4-amino-5-(1,3-dimethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

Wirkmechanismus

The mechanism of action of 4-amino-5-(1,3-dimethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For instance, its antileishmanial activity is attributed to its ability to inhibit key enzymes in the parasite’s metabolic pathways . The compound’s structure allows it to bind effectively to these targets, disrupting their function and leading to the death of the parasite.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other pyrazole-bearing derivatives, such as hydrazine-coupled pyrazoles . These compounds share structural similarities and exhibit comparable pharmacological activities.

Uniqueness

What sets 4-amino-5-(1,3-dimethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol apart is its superior activity against certain parasites, making it a promising candidate for further development as an antileishmanial and antimalarial agent . Its unique structure allows for specific interactions with molecular targets, enhancing its efficacy compared to other similar compounds.

Biologische Aktivität

4-Amino-5-(1,3-dimethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol (ADPTS) is a heterocyclic compound that belongs to the class of triazoles. This compound is notable for its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The unique structural features of ADPTS, including its amino and thiol groups, play a crucial role in its biological interactions and therapeutic potential.

ADPTS has the molecular formula C7H10N6S and a molecular weight of 198.26 g/mol. The presence of a thiol group suggests potential metal-chelating properties, which may enhance its biological efficacy in various applications.

| Property | Value |

|---|---|

| Molecular Formula | C7H10N6S |

| Molecular Weight | 198.26 g/mol |

| CAS Number | 1005611-01-7 |

Biological Activities

ADPTS exhibits a range of biological activities:

- Antifungal Activity : Triazole derivatives, including ADPTS, have been extensively studied for their antifungal properties. Research indicates that compounds in this class can inhibit fungal cytochrome P450 enzymes, reducing the synthesis of ergosterol, a critical component of fungal cell membranes .

- Antibacterial Activity : Similar to other triazole compounds, ADPTS has shown promising antibacterial effects against various Gram-positive and Gram-negative bacteria. Studies demonstrate that modifications to the triazole structure can significantly enhance antibacterial potency .

- Anticancer Potential : Preliminary studies suggest that ADPTS may possess anticancer properties. The compound's structural similarity to known anticancer agents allows for further exploration into its mechanism of action against cancer cell lines .

- Metal Chelation : The thiol group in ADPTS may facilitate metal ion chelation, which is beneficial in treating metal overload conditions and enhancing drug delivery systems.

Case Studies and Research Findings

Several studies have investigated the biological activity of ADPTS and related compounds:

- Antimicrobial Screening : A study assessed the antimicrobial activity of various triazole derivatives, including ADPTS. The results indicated significant inhibition zones against both bacterial and fungal strains, suggesting strong antimicrobial properties (Table 1) .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| ADPTS | S. aureus | 14 |

| E. coli | 12 | |

| K. pneumoniae | 10 | |

| C. albicans | 8 |

- Structure-Activity Relationship (SAR) : SAR studies have shown that modifications to the pyrazole and triazole rings can enhance biological activity. For instance, introducing electron-donating groups at specific positions has been linked to increased antibacterial and antifungal efficacy .

Synthesis Methods

The synthesis of ADPTS typically involves multi-step reactions:

- Nucleophilic Addition : Carbon disulfide is reacted with hydrazine derivatives to form an intermediate.

- Cyclization : The intermediate undergoes cyclization to form the triazole ring.

- Final Product Formation : Condensation reactions involving thiols and amines yield the final product.

These synthetic pathways are crucial for modifying the compound to improve its biological properties or create new derivatives with enhanced efficacy .

Eigenschaften

IUPAC Name |

4-amino-3-(1,3-dimethylpyrazol-4-yl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N6S/c1-4-5(3-12(2)11-4)6-9-10-7(14)13(6)8/h3H,8H2,1-2H3,(H,10,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRPZVQZKECANKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C2=NNC(=S)N2N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.